2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid
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Overview
Description
2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule in biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid typically involves the reaction of 2-amino-3-methylbutanoic acid with butanedioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product. Advanced purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through binding to active sites of enzymes, altering their activity and leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbutanoic acid: A simpler analog with similar functional groups but lacking the additional butanedioic acid moiety.
2-Amino-3-phenylpropanoyl]amino}acetic acid: A related compound with a phenyl group, offering different chemical properties and applications.
Uniqueness
2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid is unique due to its combination of amino and carboxyl groups, providing versatility in chemical reactions and applications. Its structure allows it to participate in a wide range of biochemical processes, making it valuable in research and industry .
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(10)8(14)11-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCMSPFOITUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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